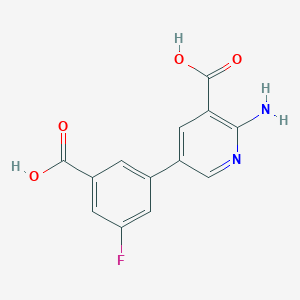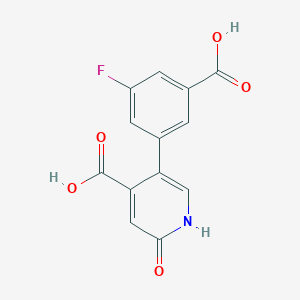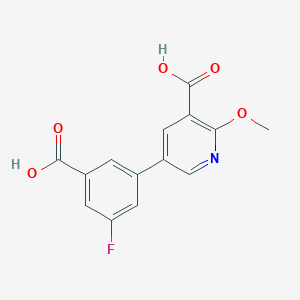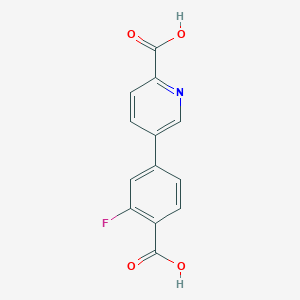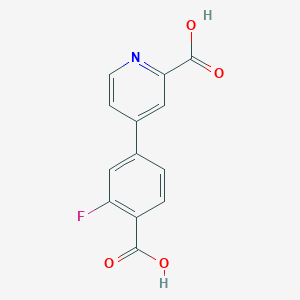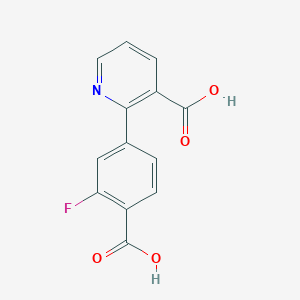
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Carboxy-3-fluorophenyl)nicotinic acid (6-CFPA) is a compound of the carboxylic acid family, containing a phenyl group and a nitrile group. It is widely used in scientific research and has multiple applications. 6-CFPA has been studied in the context of its biochemical and physiological effects in a variety of organisms, offering potential insight into a range of biological processes.
科学研究应用
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in studies of the nicotinic acetylcholine receptor, as a tool to study the role of nitric oxide in the regulation of cell signaling pathways, and as a probe to study the role of nitric oxide in the regulation of gene expression. 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has also been used to study the role of nitric oxide in the regulation of neurotransmitter release and to study the role of nitric oxide in the regulation of synaptic plasticity.
作用机制
The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not completely understood, but it is believed to act as an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is believed to act as a nitric oxide donor, which can affect the activity of enzymes involved in cell signaling pathways and gene expression.
Biochemical and Physiological Effects
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of enzymes involved in cell signaling pathways. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been shown to modulate the expression of genes involved in the regulation of cell proliferation and differentiation.
实验室实验的优点和局限性
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is a simple and efficient compound to synthesize, making it a popular choice for laboratory experiments. Additionally, 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects, making it a useful tool for studying the role of nitric oxide in the regulation of cell signaling pathways and gene expression. However, the mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not fully understood, making it difficult to predict the effects of the compound in certain contexts.
未来方向
There are a number of potential future directions for research into 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%. These include further studies into the mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%, as well as studies into the effects of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% on other cell signaling pathways and gene expression. Additionally, further studies into the effects of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% on the regulation of neurotransmitter release and synaptic plasticity could provide insight into the role of nitric oxide in the regulation of these processes. Finally, further studies into the potential therapeutic applications of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% could provide insight into its potential use in the treatment of neurological disorders.
合成方法
6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is synthesized through a two-step process. First, 4-carboxy-3-fluorobenzaldehyde is reacted with sodium cyanide to form 4-carboxy-3-fluorobenzonitrile. This is then reacted with hydroxylamine hydrochloride to yield 6-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%. This synthesis method is simple and efficient, making it a popular choice for laboratory experiments.
属性
IUPAC Name |
6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-7(1-3-9(10)13(18)19)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXIZLXIHJFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687880 |
Source


|
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-27-5 |
Source


|
| Record name | 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




